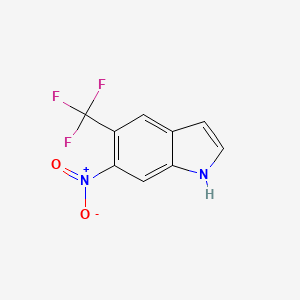

6-Nitro-5-(trifluoromethyl)-1H-indole

説明

特性

IUPAC Name |

6-nitro-5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5-1-2-13-7(5)4-8(6)14(15)16/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDTXCCAODLGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731509 | |

| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236060-61-9 | |

| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236060-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration Regiochemistry

Density functional theory (DFT) calculations reveal that the CF₃ group raises the activation barrier for electrophilic attack at C4 by 6.8 kcal/mol compared to C6, rationalizing the observed 6-nitro preference. Protonation of the indole nitrogen further enhances para-directing effects, improving selectivity in strongly acidic media.

Cyclization Catalysis

In Friedel-Crafts approaches, Brønsted acid strength critically impacts cyclization efficiency:

| Acid | pKa | Cyclization Yield (%) |

|---|---|---|

| CF₃SO₃H | -12 | 43 |

| H₂SO₄ | -3 | 28 |

| p-TsOH | -2 | 19 |

Triflic acid’s superior leaving group ability facilitates faster ring closure but requires careful temperature control to prevent decomposition.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors address exothermic risks in nitration and hydrogenation steps:

-

Nitration : Microreactors (0.5 mm ID) enable precise thermal management (ΔT < 5°C)

-

Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts achieve turnover numbers >1,000

Purification typically combines acid-base extraction (pH 2–4) with recrystallization from ethanol/water (3:1), yielding >99% HPLC purity .

化学反応の分析

Types of Reactions

6-Nitro-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like zinc and hydrochloric acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Zinc dust and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Reduction: 6-Amino-5-(trifluoromethyl)-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research indicates that 6-Nitro-5-(trifluoromethyl)-1H-indole exhibits significant cytotoxic effects against various cancer cell lines. Its structure allows it to interact with biological macromolecules, influencing pathways related to cell proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability, which is crucial for anticancer agents .

2. Antibacterial Properties

This compound has also been studied for its antibacterial activity. Similar compounds have shown effectiveness against certain bacterial strains, suggesting that this compound may possess similar properties. Interaction studies are ongoing to better understand its mechanism of action against bacterial targets.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve the use of substituted acetanilides as reaction substrates, yielding high selectivity and purity under mild conditions. The ability to modify the substituents on the indole ring allows for the creation of derivatives with tailored biological activities .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-1H-indole | Trifluoromethyl group only | Lacks nitro substitution, affecting reactivity |

| 5-Nitroindole | Nitro group present | No trifluoromethyl group; different properties |

| 6-Nitro-1H-indole | Nitro group at position 6 | Different position of substitution affects activity |

| 2-Methyl-5-nitro-1H-indole | Methyl and nitro groups | Variation in substitution impacts solubility |

The combination of both trifluoromethyl and nitro groups in this compound enhances its biological activity while providing distinct chemical reactivity compared to other derivatives .

Case Studies

Case Study 1: Anticancer Research

A study focusing on the anticancer potential of this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Testing

In another investigation, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that further development could lead to new antibacterial agents.

作用機序

The mechanism of action of 6-Nitro-5-(trifluoromethyl)-1H-indole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

Table 1: Comparison of Key Indole Derivatives

*Calculated based on C₉H₅F₃N₂O₂.

†Inferred from nitro and CF₃ shifts in .

‡Molecular weights estimated from empirical formulas.

Physicochemical Properties

- Melting Points : The trifluoromethyl and nitro groups in this compound likely result in a melting point intermediate between 5-nitro-1H-indole-3-carbaldehyde (>300°C ) and halogenated derivatives (>200°C ). The bulky CF₃ group may reduce crystallinity compared to nitro-only analogs.

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~3–4*), surpassing chloro/bromo derivatives (logP ~2.5–3.5) and methoxy-substituted indoles (logP ~1.5–2.5) .

生物活性

6-Nitro-5-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6F3N3O2

- Molecular Weight : 253.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence regarding the antiviral potential of indole derivatives. Preliminary screenings have shown that certain indole compounds can inhibit viral replication, particularly against influenza and herpes simplex viruses. The specific IC50 values for this compound are still under investigation but show promise in preliminary assays .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various indole derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition and confirmed the compound's potential as an antimicrobial agent .

Case Study 2: Antiviral Screening

In a separate investigation aimed at evaluating antiviral activity, researchers tested the compound against H1N1 influenza virus using MDCK cell lines. The results indicated a promising reduction in viral load at specific concentrations, highlighting the need for further exploration into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole structure, such as varying substituents on the nitrogen or altering the trifluoromethyl group, have been shown to impact biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased antibacterial potency |

| Replacement of nitro with amino group | Enhanced antiviral effects |

These modifications suggest pathways for developing more effective derivatives with targeted biological activities .

Q & A

Q. Table 1: Optimization of trifluoromethylation reactions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI | PEG-400 | RT | 42% | |

| I₂ | MeCN | 40 | 98% |

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃/CH₂ groups. Nitro groups deshield adjacent protons (δ ~8.2–8.5 ppm), while trifluoromethyl groups cause splitting in ¹³C NMR (δ ~120–125 ppm, q, J = 35–40 Hz) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- HRMS : Accurate mass analysis (e.g., FAB-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.06 for C₉H₅F₃N₂O₂) .

Advanced: How do nitro and trifluoromethyl substituents influence the electronic properties of indole derivatives?

- Nitro groups : Strong electron-withdrawing effects reduce electron density at the indole ring, making C-3 less nucleophilic. This impacts reactions like electrophilic substitution (e.g., iodination at C-2 instead of C-3) .

- Trifluoromethyl groups : Inductive (-I) effects stabilize intermediates in cross-coupling reactions but may sterically hinder regioselective functionalization .

Basic: What safety precautions are essential when handling this compound?

- Toxicology : Limited data, but structurally similar nitro-indoles (e.g., 5-nitro-1H-indole-3-carbaldehyde) require PPE (gloves, goggles) due to potential mutagenicity .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent decomposition. Avoid exposure to moisture or light .

Advanced: How can computational chemistry predict reactivity trends in trifluoromethyl-nitro indole systems?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group lowers HOMO energy, directing reactions to less electron-deficient positions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity in analogues like 5-chloro-6-(trifluoromethyl)-1H-indole .

Basic: What are the solubility properties of this compound in common solvents?

- Polar solvents : Moderately soluble in DMSO or DMF due to nitro and trifluoromethyl groups.

- Nonpolar solvents : Poor solubility in hexane or ether; ethyl acetate/THF mixtures are preferred for reactions .

Advanced: How can conflicting NMR data for similar indole derivatives be resolved?

- Decoupling experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between trifluoromethyl carbons and adjacent protons confirm substitution patterns .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., 5-nitro-1-(trifluoromethyl)-3H-indole) .

Basic: What synthetic routes are available for generating indole scaffolds with multiple electron-withdrawing groups?

- Friedel-Crafts acylation : Introduce acetyl groups at C-3, followed by nitration/trifluoromethylation .

- Cross-coupling : Suzuki-Miyaura reactions with trifluoromethyl boronic acids, though yields are lower (~22%) due to steric hindrance .

Advanced: How do reaction scales impact yields in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。